4,5,5-Trimethyl-2-pyrrolidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,5-trimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-4-6(9)8-7(5,2)3/h5H,4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWRNWUSWFXALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structural Elucidation and Distinction of Trimethylpyrrolidinone Isomers
The following technical guide is structured as an advanced operational manual for analytical and synthetic chemists. It addresses the precise distinction between the structural isomers 3,5,5-trimethylpyrrolidin-2-one and 4,5,5-trimethyl-2-pyrrolidinone .
Executive Summary
In drug development and polymer synthesis, methylated pyrrolidinones serve as critical solvating agents and pharmacophore scaffolds. Two specific isomers, 3,5,5-trimethylpyrrolidin-2-one (3,5,5-TMP) and This compound (4,5,5-TMP) , share identical molecular weights (127.18 g/mol ) and similar polarity profiles, making separation by standard reverse-phase HPLC challenging.
The distinction is chemically significant: 3,5,5-TMP possesses a methyl group
Structural Analysis & Synthetic Origins[1]
Understanding the connectivity is the first step in designing the analytical protocol. Both molecules contain a gem-dimethyl group at the C5 position (adjacent to Nitrogen), which is a common structural motif derived from acetone or isobutylene precursors during synthesis.
| Feature | 3,5,5-trimethylpyrrolidin-2-one | This compound |
| CAS RN | 14482-00-9 | (Isomer specific RN varies) |
| C3 Position ( | Methine (CH-CH3) | Methylene (CH2) |
| C4 Position ( | Methylene (CH2) | Methine (CH-CH3) |
| C5 Position ( | Quaternary (C-Me2) | Quaternary (C-Me2) |
| Chirality | Chiral center at C3 | Chiral center at C4 |
| Synthetic Origin | Methylation of 5,5-dimethylpyrrolidinone or reductive cyclization of | Reductive amination of |
Visualizing the Isomers
The following diagram illustrates the atom numbering and the critical point of divergence (C3 vs C4 substitution).
Figure 1: Structural comparison highlighting the C3 vs. C4 substitution shift. Note the change in proton count at the alpha-carbon.
Analytical Distinction Protocol (The Core)
The most robust method for distinction is Nuclear Magnetic Resonance (NMR) . Mass Spectrometry (MS) is often inconclusive due to similar fragmentation pathways (loss of methyl, loss of CO).
Experiment 1: 1H NMR Spectroscopy (Proton Count)
This is the "Gold Standard" test. Solubilize 10 mg of sample in
Diagnostic Signals:
-
The
-Region (2.1 – 2.6 ppm):-
3,5,5-TMP: Look for a 1H multiplet (dq). This is the H3 proton. It couples with the C3-Methyl (doublet) and the C4-protons.
-
4,5,5-TMP: Look for a 2H multiplet (often an AB system or complex ddd). These are the H3 protons.
-
-
The Methyl Doublet:
-
3,5,5-TMP: The methyl doublet is typically shifted slightly downfield (~1.1 - 1.2 ppm) due to proximity to the carbonyl.
-
4,5,5-TMP: The methyl doublet is slightly upfield (~1.0 - 1.1 ppm).
-
Self-Validation Check: Integrate the signal between 2.1–2.6 ppm relative to the gem-dimethyl singlets (6H total).
-
If Integral = 1H
3,5,5-TMP -
If Integral = 2H
4,5,5-TMP
Experiment 2: 13C NMR & DEPT-135
If 1H NMR is ambiguous due to overlap, 13C NMR with DEPT-135 (Distortionless Enhancement by Polarization Transfer) provides a binary "Yes/No" answer.
| Carbon Position | 3,5,5-TMP Signal Phase (DEPT-135) | 4,5,5-TMP Signal Phase (DEPT-135) |
| C3 ( | Positive (CH) | Negative (CH2) |
| C4 ( | Negative (CH2) | Positive (CH) |
| C5 ( | Null (Quaternary) | Null (Quaternary) |
Protocol:
-
Acquire standard 13C decoupled spectrum.
-
Acquire DEPT-135 spectrum.
-
Identify the Carbonyl peak (~175-180 ppm) – ignore.
-
Identify the C3 peak (typically 35-45 ppm).
-
If the peak at ~40 ppm points DOWN (CH2)
4,5,5-TMP . -
If the peak at ~40 ppm points UP (CH)
3,5,5-TMP .
-
Experiment 3: Mass Spectrometry (Fragmentation)
While less definitive than NMR, specific fragmentation patterns can support the assignment.
-
3,5,5-TMP: McLafferty-type rearrangement is restricted due to the C3 substitution.
-
4,5,5-TMP: Fragmentation often yields a prominent peak at m/z 84 (loss of isopropyl/propyl fragment) or m/z 42 (ketene loss), but reliance on MS alone is not recommended for de novo identification.
Operational Workflow: The "Unknown" Identification Tree
Use this decision tree when analyzing a synthesized batch or an impurity profile.
Figure 2: Step-by-step logic flow for definitive isomer identification.
Synthesis & Application Context
Understanding the origin of these isomers aids in predicting which one is present.
-
Formation of 3,5,5-TMP: Often arises from the alkylation of 5,5-dimethyl-2-pyrrolidinone using methyl iodide and a strong base (LDA). The enolate forms at C3 (kinetic and thermodynamic product), leading to C3-methylation.
-
Formation of 4,5,5-TMP: Typically requires a de novo ring synthesis, such as the reductive amination of dimethyl itaconate derivatives or the reaction of 3,3-dimethyl-4-oxopentanoate with amines.
Why it matters: In medicinal chemistry, the C3-methyl (3,5,5-isomer) introduces steric hindrance directly adjacent to the amide carbonyl. This can significantly reduce the rate of hydrolysis by esterases/amidases in vivo, potentially increasing the half-life of a drug candidate containing this scaffold compared to the 4,5,5-isomer.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 247984, 3,5,5-Trimethylpyrrolidin-2-one. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
SpectraBase. (2023). 1H NMR Spectrum of 3-methyl-2-pyrrolidinone (Analogous alpha-substitution pattern). Retrieved from [Link]
An In-depth Technical Guide to the Physicochemical Characterization of 4,5,5-trimethyl-2-pyrrolidinone
Introduction
4,5,5-trimethyl-2-pyrrolidinone is a substituted lactam, a five-membered cyclic amide, belonging to the pyrrolidinone class of compounds. The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active molecules and pharmaceuticals.[1] The specific substitution pattern of this compound suggests potential applications in medicinal chemistry and materials science, where fine-tuning of physicochemical properties such as solubility and thermal stability is critical.
A comprehensive understanding of the physical properties of a molecule is fundamental to its application in research and drug development. These properties, including melting point, boiling point, and solubility, dictate formulation strategies, purification methods, and pharmacokinetic profiles. However, a thorough search of available scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physical data for this compound.[2] This guide, therefore, is structured to address this knowledge gap by providing a robust framework for the experimental determination of these crucial parameters. By presenting detailed, field-proven methodologies, this document empowers researchers to characterize this and other novel compounds with confidence and scientific rigor.
Molecular Identity and Comparative Physicochemical Context
To appreciate the anticipated physical properties of this compound, it is instructive to examine the known properties of structurally related lactams. These analogs provide a comparative baseline and highlight the influence of methyl group substitution on the pyrrolidinone core.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| 2-Pyrrolidinone | C₄H₇NO | 85.10 | 23-25[3] | 245[3] | Miscible[3] |
| N-Methyl-2-pyrrolidone | C₅H₉NO | 99.13 | -24[4][5] | 202-204[4][5] | Miscible[4][5] |
| 5-Methyl-2-pyrrolidone | C₅H₉NO | 99.13 | No Data Available | No Data Available | No Data Available |
| 3,5,5-trimethylpyrrolidin-2-one | C₇H₁₃NO | 127.18 | No Data Available (Computed)[6] | No Data Available (Computed)[6] | No Data Available |
| This compound | C₇H₁₃NO | 127.18 | To be determined | To be determined | To be determined |
The addition of methyl groups generally influences melting and boiling points through effects on molecular weight, symmetry, and intermolecular forces. For instance, the N-methylation in N-methyl-2-pyrrolidone significantly lowers the melting point compared to the parent 2-pyrrolidinone, likely due to the disruption of hydrogen bonding between molecules. The solubility of these polar lactams in water is typically high due to their ability to act as hydrogen bond acceptors.
Experimental Determination of Physical Properties
The following sections detail the step-by-step protocols for the accurate determination of the melting point, boiling point, and solubility of this compound. The causality behind each step is explained to ensure a self-validating experimental design.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened melting range.
Experimental Protocol: Capillary Method
-
Sample Preparation:
-
Ensure the this compound sample is a finely ground, dry powder. This maximizes packing efficiency and heat transfer.
-
Take a capillary tube and seal one end by rotating it in the outer cone of a Bunsen burner flame until the glass melts and closes.[7]
-
Press the open end of the capillary tube into the powdered sample.
-
To pack the sample, tap the sealed end of the capillary tube gently on a hard surface or drop it through a long glass tube. The sample should be tightly packed to a height of 1-2 mm.[7][8]
-
-
Apparatus Setup (Mel-Temp or similar):
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Insert a calibrated thermometer into the designated port.[9]
-
-
Measurement:
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.[8]
-
For an accurate measurement, begin heating at a moderate rate until the temperature is about 20°C below the estimated melting point.[8]
-
Decrease the heating rate to approximately 1-2°C per minute. This slow rate allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[8]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[10]
-
Causality and Trustworthiness: A slow heating rate near the melting point is crucial for accuracy. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range. Repeating the measurement with a fresh sample until consistent results are obtained validates the determined melting point.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that is sensitive to changes in pressure.
Experimental Protocol: Micro-Boiling Point (Thiele Tube Method)
This method is ideal for small sample volumes.[11]
-
Sample Preparation:
-
Apparatus Setup:
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp a Thiele tube to a ring stand and fill it with a suitable heating oil (e.g., mineral oil) to the level of the upper arm.
-
Suspend the thermometer and sample assembly in the Thiele tube, immersing the sample in the oil.[11]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube facilitates uniform heating of the oil via convection.[11]
-
As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it reaches its boiling point.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[11] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Record the atmospheric pressure at the time of the experiment.
-
Causality and Trustworthiness: The principle of this method relies on the precise point of equilibrium between the vapor pressure of the substance and the atmospheric pressure. The slow cooling phase is critical for an accurate reading, as it allows the system to remain in thermal equilibrium.
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development, aqueous solubility is a key determinant of bioavailability. The polar lactam structure of this compound suggests potential solubility in polar solvents.
Experimental Protocol: Saturation Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Sample Preparation:
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., at 25°C and 37°C to simulate room and physiological temperatures, respectively) for a sufficient period (typically 24-48 hours) to reach equilibrium.[13] The agitation ensures thorough mixing and facilitates the dissolution process.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any undissolved solid.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and accurate method. A calibration curve prepared with known concentrations of the compound is required for quantification.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Causality and Trustworthiness: The shake-flask method is considered the "gold standard" for solubility determination due to its basis in thermodynamic equilibrium. Ensuring that equilibrium has been reached (e.g., by taking samples at different time points until the concentration remains constant) and that only the dissolved portion is analyzed are critical for the validity of the results. The use of a validated analytical method like HPLC ensures the accuracy of the concentration measurement.
Visualizing the Workflow
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow for Melting Point Determination
Caption: Step-by-step workflow for melting point determination.
Conclusion
References
-
Melting point determination. (n.d.). University of Calgary. Retrieved February 13, 2026, from [Link]
-
Experiment (1) determination of melting points. (2021, September 19). SlideShare. Retrieved February 13, 2026, from [Link]
-
Determination of Melting Point of an Organic Compound. (n.d.). BYJU'S. Retrieved February 13, 2026, from [Link]
-
Determination of Melting Point. (n.d.). Clarion University. Retrieved February 13, 2026, from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
-
Sanghvi, R., Narazaki, R., Machatha, S. G., & Yalkowsky, S. H. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 9(2), 434–438. [Link]
-
This compound (C7H13NO). (n.d.). PubChemLite. Retrieved February 13, 2026, from [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
-
Sanghvi, R., Narazaki, R., Machatha, S. G., & Yalkowsky, S. H. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Scite.ai. Retrieved February 13, 2026, from [Link]
-
Sanghvi, R., & Yalkowsky, S. H. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Journal of Pharmaceutical Sciences, 96(9), 2469–2475. [Link]
-
Boiling Point and Distilling Range Test. (n.d.). The Japanese Pharmacopoeia. Retrieved February 13, 2026, from [Link]
-
Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved February 13, 2026, from [Link]
-
Pyrrolidine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
Boiling temperature measurement. (n.d.). Calnesis Laboratory. Retrieved February 13, 2026, from [Link]
-
4-(2-Methylpropyl)pyrrolidin-2-one. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
N-METHYL 2-PYRROLIDONE. (n.d.). Loba Chemie. Retrieved February 13, 2026, from [Link]
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]
-
3,5,5-Trimethylpyrrolidin-2-one. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
5-Methyl-2-pyrrolidone. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Predicting Poly(vinyl pyrrolidone)’s Solubility Parameter and Systematic Investigation of the Parameters of Electrospinning with Response Surface Methodology. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2022). ResearchGate. Retrieved February 13, 2026, from [Link]
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differential scanning calorimetry for boiling points and vapor pressure, TA-201. (n.d.). TA Instruments. Retrieved February 13, 2026, from [Link]
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Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. (2015). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
N-methyl-2-pyrrolidone. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). (n.d.). Cheméo. Retrieved February 13, 2026, from [Link]
-
3,3,5,5-tetramethyl-2-pyrrolidinone. (n.d.). Chemical Synthesis Database. Retrieved February 13, 2026, from [Link]
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An In-depth Technical Guide to the Solubility Profile of 4,5,5-trimethyl-2-pyrrolidinone in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and model the solubility profile of 4,5,5-trimethyl-2-pyrrolidinone in various organic solvents. Given the nascent state of publicly available, extensive solubility data for this specific compound, this document emphasizes the foundational principles and detailed methodologies required to establish a robust and reliable solubility profile.
Introduction: The Significance of this compound and Its Solubility
This compound is a heterocyclic organic compound featuring a five-membered lactam ring. The pyrrolidine core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents.[1][2] Its derivatives are explored for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Beyond its pharmaceutical potential, the structural similarity of this compound to industrial solvents like N-methyl-2-pyrrolidone (NMP) suggests its utility in chemical synthesis, polymer chemistry, and formulation science.[3][4][5]
A thorough understanding of a compound's solubility is paramount for its successful application. In drug development, solubility dictates bioavailability, formulation strategies, and purification processes.[6][7][8] For chemical manufacturing, solvent selection based on solubility is critical for reaction kinetics, crystallization, and product isolation.[3] This guide, therefore, serves as a foundational resource for generating and interpreting the essential solubility data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H13NO | [9] |
| Molecular Weight | 127.18 g/mol | [9] |
| IUPAC Name | 3,5,5-trimethylpyrrolidin-2-one | [9] |
| CAS Number | 14482-00-9 | [9] |
Theoretical Framework: Understanding Solid-Liquid Equilibrium
The solubility of a solid compound in a liquid solvent is governed by the principles of thermodynamic equilibrium. At a given temperature and pressure, a saturated solution exists when the chemical potential of the solid solute is equal to its chemical potential in the solution. This equilibrium is the foundation of all solubility measurements.
For a solid solute dissolving in a solvent, the solubility (expressed as the mole fraction of the solute,
ln(x_i) = - [ΔH_fus / R] * [(T_m / T) - 1] - ln(γ_i)
where:
-
ΔH_fus is the molar enthalpy of fusion of the solute.
-
T_m is the melting point of the solute in Kelvin.
-
T is the equilibrium temperature in Kelvin.
-
R is the ideal gas constant.
-
γ_i is the activity coefficient of the solute in the solution.
The activity coefficient, γ_i, accounts for the non-ideal interactions between the solute and solvent molecules. Predicting or correlating this value is the primary challenge in solubility modeling.
Thermodynamic Models for Activity Coefficient Prediction
To handle the complexities of molecular interactions in the liquid phase, semi-empirical models are employed. These models use adjustable parameters fitted from experimental data to predict activity coefficients. Among the most successful and widely used are the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models.[10][11][12][13][14]
-
NRTL Model : The NRTL model is a local composition model that considers the non-random arrangement of molecules in a mixture.[14] It uses binary interaction parameters that are regressed from experimental phase equilibrium data.[14] Its flexibility makes it suitable for a wide range of chemical systems, including those with strong non-ideality.[13]
-
UNIQUAC Model : The UNIQUAC model also uses the local composition concept but separates the excess Gibbs free energy into a combinatorial part (related to molecular size and shape differences) and a residual part (related to intermolecular forces).[11] This model often provides a good representation of phase equilibria for a variety of mixtures.[11]
The selection and application of these models are crucial for interpolating and extrapolating solubility data, thereby minimizing the experimental workload required to fully characterize a system.
Experimental Determination of the Solubility Profile
A systematic experimental approach is necessary to generate the high-quality data needed for a comprehensive solubility profile. The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct adherence to the definition of thermodynamic equilibrium.[8]
The Isothermal Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the essential steps for determining the solubility of this compound in a given organic solvent at a specific temperature.
Objective: To prepare a saturated solution of this compound in a selected solvent and determine its concentration at thermodynamic equilibrium.
Materials:
-
This compound (solute)
-
Organic solvent of interest (e.g., ethanol, acetone, ethyl acetate, etc.)
-
Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1°C)
-
Glass vials with screw caps
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric setup)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.
-
Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, where samples are taken at different time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed (or pre-cooled to the bath temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved micro-particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.
Quantification Techniques: Choosing the Right Tool
The choice of analytical technique depends on the properties of the solute and solvent, as well as the available instrumentation.
-
Gravimetric Method: This is a simple and absolute method.[15][16][17] A known mass or volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.[15][16][18] This method is best suited for non-volatile solutes and when high accuracy is required, though it can be more time-consuming.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for solubility determination.[6][19] It offers high sensitivity and specificity, allowing for accurate quantification even in complex mixtures or when the solute has a low UV absorbance. A calibration curve must be prepared using standard solutions of known concentrations.[7]
-
UV-Vis Spectroscopy: If this compound exhibits sufficient absorbance at a wavelength where the solvent is transparent, UV-Vis spectroscopy provides a rapid and straightforward method for quantification.[6][7][19] A Beer-Lambert law calibration curve is required.
-
Nephelometry: This technique measures the light scattered by suspended particles and can be used for high-throughput kinetic solubility screening, which measures the concentration at which a compound precipitates from a solution.[19][20]
Data Presentation and Analysis
The collected experimental data should be meticulously organized to facilitate analysis and interpretation.
Table 2: Template for Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Mole Fraction (x) | Mass Solubility ( g/100g solvent) | Molar Solubility (mol/L) |
| Ethanol | 25.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ethanol | 35.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Acetone | 25.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Acetone | 35.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ethyl Acetate | 25.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| [Other Solvents] | ... | ... | ... | ... |
Once the data is tabulated, it can be used to fit the parameters of thermodynamic models like NRTL or UNIQUAC. This involves using regression algorithms to minimize the difference between the experimental solubility values and the values calculated by the model. The resulting model can then be used to predict the solubility at other temperatures and in solvent mixtures.
Visualizing Workflows and Relationships
Diagrams are essential for clarifying complex experimental workflows and theoretical relationships.
Caption: Workflow for Experimental Solubility Determination.
Caption: Logic Flow from Experimental Data to Predictive Model.
Conclusion
Determining the solubility profile of this compound is a critical step in unlocking its potential in both pharmaceutical and industrial applications. While extensive data for this specific molecule is not yet widely published, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for any researcher to confidently and accurately establish this profile. By combining rigorous experimental techniques with powerful thermodynamic modeling, a comprehensive understanding of the compound's behavior in various organic solvents can be achieved, paving the way for its effective use in future innovations.
References
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Wikipedia contributors. (2023). UNIQUAC. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172.
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PharmaEducation. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
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Scribd. (n.d.). UNIQUAC and NRTL Property Methods. Retrieved from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Wikipedia contributors. (2023). Non-random two-liquid model. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]
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- Mondal, S., & Jana, S. (2020). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 7(6), 10-15.
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone. PubMed. Retrieved from [Link]
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Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
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Technical Whitepaper: Toxicological Profile and Handling Protocols for 4,5,5-Trimethyl-2-pyrrolidinone
The following technical guide is a comprehensive toxicological and safety profile for 4,5,5-Trimethyl-2-pyrrolidinone .
Important Editorial Note: As of 2026, direct experimental toxicological data for this specific isomer (4,5,5-trimethyl) is extremely limited in public literature compared to its widely used analogue, N-Methyl-2-pyrrolidone (NMP). This guide utilizes Read-Across Methodology and Structure-Activity Relationship (SAR) analysis to derive safety protocols. It applies the Precautionary Principle, assuming risks similar to or slightly modified from NMP until proven otherwise.
Executive Summary
This compound is a substituted lactam solvent and intermediate. Structurally related to N-Methyl-2-pyrrolidone (NMP), it is distinguished by a gem-dimethyl substitution at the C5 position and a methyl group at C4. This structural modification significantly alters its metabolic fate compared to NMP by blocking the primary site of hydroxylation.
While valuable for its enhanced lipophilicity and stability in specific organic syntheses, this compound must be handled as a potential reproductive toxicant and skin permeator . This guide outlines the physicochemical properties, predicted toxicological mechanisms, and a self-validating safety protocol for laboratory and pilot-scale use.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The distinct "gem-dimethyl" effect at the C5 position increases steric bulk and lipophilicity compared to NMP.
| Property | Data / Value | Source/Note |
| Chemical Name | This compound | IUPAC |
| SMILES | CC1CC(=O)NC1(C)C | Definitive Structure |
| Molecular Formula | C7H13NO | - |
| Molecular Weight | 127.19 g/mol | - |
| Physical State | Liquid / Low-melting Solid | Predicted based on MW & symmetry |
| Boiling Point | ~125–130 °C @ 10 mmHg | Estimated (Read-across: 3,5,5-isomer) |
| LogP (Octanol/Water) | ~0.75 | Predicted (More lipophilic than NMP: -0.[1][2][3]38) |
| Solubility | Soluble in organic solvents; Moderate in water | Lipophilicity limits water miscibility vs NMP |
| Vapor Density | > 1 (Air = 1) | Heavier than air |
Toxicological Assessment (SAR & Read-Across)
The Metabolic Blockade Hypothesis (Expertise Insight)
The toxicity of pyrrolidinones is often dictated by their metabolism. NMP is primarily metabolized via hydroxylation at the C5 position to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP).
-
NMP Mechanism: C5-Hydroxylation
Ring Opening Excretion. -
4,5,5-Trimethyl Mechanism: The C5 position is fully substituted (gem-dimethyl). This blocks the primary oxidation pathway found in NMP.
-
Implication: The compound may have a longer half-life in the body or be forced into secondary metabolic routes (e.g., oxidation of the C4-methyl group). This could theoretically lead to higher systemic accumulation compared to NMP.
-
Toxicological Endpoints[9]
| Endpoint | Hazard Assessment (Read-Across from NMP/3,5,5-isomer) | Mechanism/Rationale |
| Acute Oral Toxicity | Warning (Category 4) | LD50 likely >1000 mg/kg. Analogues show low acute lethality but significant CNS depression at high doses. |
| Skin Corrosion/Irritation | Irritant (Category 2) | Moderate lipophilicity facilitates skin interaction. Prolonged contact causes defatting and erythema. |
| Serious Eye Damage | Irritant (Category 2A) | Lactams are known eye irritants.[2] Expect redness and potential corneal opacity if untreated. |
| Reproductive Toxicity | Danger (Category 1B) | Critical Precaution. NMP is a known teratogen. Although the C5-blockade might alter the mechanism, the lactam ring structure warrants handling as a reprotoxin. |
| Skin Sensitization | Low Probability | Pyrrolidinones are generally not sensitizers, but transdermal carrier properties increase risk of co-sensitization with other agents. |
Comparative Metabolic Pathway Diagram
The following diagram illustrates the structural blockade that differentiates this compound from standard NMP, highlighting the "Metabolic Dead-End" at C5.
Figure 1: Comparative metabolic fate. The 4,5,5-isomer blocks the standard detoxification pathway of NMP, necessitating stricter exposure controls.
Safety & Handling Protocols
Hierarchy of Controls
Due to the "blocked metabolism" uncertainty, this compound must be handled with higher precaution than standard solvents.
-
Engineering Controls:
-
Mandatory: Use only in a certified chemical fume hood.
-
Process Containment: For reactions >100mL, use closed-system glassware (Schlenk lines or sealed reactors).
-
-
Personal Protective Equipment (PPE):
-
Gloves: Do not use Nitrile for prolonged contact. NMP and its analogues permeate nitrile.
-
Recommendation:Butyl Rubber or Silver Shield/4H laminates.
-
-
Respiratory: If aerosolization is possible (heating/spraying), use a full-face respirator with Organic Vapor (OV) cartridges.
-
Body: Tyvek lab coat or chemically resistant apron.
-
Exposure Response Decision Tree
This protocol is self-validating: if the "Check" step fails, the workflow loops back to medical intervention.
Figure 2: Immediate response protocol for exposure incidents. Note that delayed cutaneous reactions are common with pyrrolidinones.
Experimental & Industrial Application Context
Why use this compound?
Researchers select this isomer over NMP for two primary reasons:
-
Chemical Stability: The gem-dimethyl group protects the C5 position from radical attack or oxidation during harsh reaction conditions (e.g., ozonolysis or high-temp oxidations).
-
Lipophilicity: Its higher logP makes it a superior solvent for non-polar reactants that are sparingly soluble in standard NMP.
Disposal & Environmental Impact
-
Biodegradability: Likely lower than NMP due to steric hindrance (gem-dimethyl) slowing enzymatic breakdown.
-
Protocol:
-
Collect as Non-Halogenated Organic Waste .
-
Do NOT mix with strong oxidizers (nitric acid, perchlorates) as pyrrolidinones can form explosive mixtures under stress.
-
Incineration is the only recommended disposal method.
-
References
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European Chemicals Agency (ECHA). Registration Dossier: 1-Methyl-2-pyrrolidone (NMP).[2] (Used for Read-Across Baseline). [Link]
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PubChem. Compound Summary: this compound. National Library of Medicine. [Link]
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Åkesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition.[4] (Basis for Metabolic Blockade Hypothesis). [Link]
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World Health Organization (WHO). Concise International Chemical Assessment Document 35: N-Methyl-2-Pyrrolidone. (Toxicological Standards for Lactams). [Link]
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An In-depth Technical Guide to Trimethyl Pyrrolidinone (C7H13NO) for Researchers and Drug Development Professionals
Abstract
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive exploration of trimethyl pyrrolidinone isomers corresponding to the molecular formula C7H13NO. With a molecular weight of approximately 127.18 g/mol , these isomers present a fascinating area for investigation in drug discovery and development.[3] This document will delve into the structural diversity, synthesis, analytical characterization, and potential biological significance of these compounds, offering a vital resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolidinone Scaffold
The five-membered nitrogen-containing heterocyclic ring of pyrrolidinone is a privileged scaffold in drug discovery.[1][4] Its prevalence in FDA-approved drugs underscores its importance.[1] The pyrrolidinone ring system offers a unique combination of properties that make it an attractive moiety for medicinal chemists:
-
Structural Rigidity and 3D Complexity: The non-planar, puckered nature of the saturated pyrrolidinone ring allows for the precise spatial orientation of substituents, enabling a thorough exploration of pharmacophore space.[1]
-
Hydrogen Bonding Capabilities: The presence of the lactam functionality (a cyclic amide) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating crucial interactions with biological targets.
-
Metabolic Stability: The cyclic amide bond is generally more resistant to enzymatic hydrolysis compared to its acyclic counterparts, contributing to improved pharmacokinetic profiles.
-
Chirality: The substituted carbon atoms in the pyrrolidinone ring often introduce chiral centers, allowing for the development of stereospecific drugs with potentially enhanced efficacy and reduced off-target effects.[5]
This guide will focus on the trimethyl-substituted isomers of pyrrolidinone with the chemical formula C7H13NO, exploring how the placement of three methyl groups on the core scaffold can influence their physicochemical properties and potential biological activities.
Isomeric Landscape of Trimethyl Pyrrolidinone (C7H13NO)
The molecular formula C7H13NO gives rise to several structural isomers of trimethyl pyrrolidinone. The position of the three methyl groups on the pyrrolidin-2-one core dictates the specific properties and potential applications of each isomer. Below are some of the key isomers:
| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| 3,5,5-Trimethylpyrrolidin-2-one | C7H13NO | 127.18 | 247984 |
| 4,5,5-Trimethylpyrrolidin-2-one | C7H13NO | 127.18 | 12560813 |
| 3,3,5-Trimethylpyrrolidin-2-one | C7H13NO | 127.18 | 3631057 |
Table 1: Key isomers of trimethyl pyrrolidinone (C7H13NO) and their fundamental properties.
The subtle differences in the substitution pattern of these isomers can lead to significant variations in their biological activity and physicochemical characteristics, such as solubility, lipophilicity, and crystal packing.
Synthetic Strategies for Trimethyl Pyrrolidinone Derivatives
The synthesis of substituted pyrrolidinones can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Approach: Cyclization Reactions
A common and effective method for the synthesis of pyrrolidinone derivatives involves the cyclization of γ-amino acids or their corresponding esters. For trimethyl-substituted analogs, this would necessitate the use of a suitably substituted γ-amino acid precursor.
Caption: A generalized workflow for the synthesis of trimethyl pyrrolidinones via intramolecular cyclization of a γ-amino acid precursor.
Illustrative Synthetic Protocol: Synthesis of 3,3,5,5-Tetramethylpyrrolidin-2-one (a related structure)
Step-by-Step Methodology:
-
Precursor Preparation: The synthesis begins with a suitable precursor, such as 4-amino-2,2,6,6-tetramethylheptanoic acid.
-
Activation of Carboxylic Acid: The γ-amino acid is treated with thionyl chloride. This reagent activates the carboxylic acid group by converting it into a more reactive acyl chloride intermediate.
-
Intramolecular Nucleophilic Attack: The amino group within the same molecule then acts as a nucleophile, attacking the electrophilic acyl chloride carbon.
-
Cyclization and Lactam Formation: This intramolecular reaction leads to the formation of the five-membered pyrrolidinone ring, with the elimination of HCl.
-
Purification: The final product is then purified using standard techniques such as distillation or chromatography.
This general approach can be adapted for the synthesis of the C7H13NO isomers by starting with the appropriately methylated γ-amino acid precursors.
Analytical Characterization of Trimethyl Pyrrolidinone Isomers
The unambiguous identification and characterization of trimethyl pyrrolidinone isomers are crucial for research and development. A combination of spectroscopic and chromatographic techniques is typically employed.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For C7H13NO, high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to differentiate between isomers.[7]
Expected Fragmentation Patterns:
The fragmentation of pyrrolidinone derivatives in mass spectrometry is influenced by the positions of the methyl groups. Common fragmentation pathways involve the loss of methyl groups, cleavage of the pyrrolidinone ring, and loss of the carbonyl group as carbon monoxide. Analyzing these fragmentation patterns can help in the structural elucidation of the different isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals provide information on the connectivity of atoms and the number of protons in different environments. For example, the signals for the methyl groups will appear as singlets or doublets depending on their position and neighboring protons.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts of these signals provide information about the type of carbon (e.g., carbonyl, aliphatic).
Chromatographic Separation of Isomers
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of isomers. Due to their similar physicochemical properties, the separation of structural isomers can be challenging and often requires careful method development.
Illustrative HPLC Protocol for Isomer Separation:
-
Column Selection: A reversed-phase C18 column is a common starting point for the separation of moderately polar organic compounds. Chiral stationary phases may be necessary for the separation of enantiomers if chiral centers are present.
-
Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or methanol is typically used. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation.
-
Detection: A UV detector is commonly used for compounds containing a chromophore. If the compound lacks a strong UV chromophore, an evaporative light scattering detector (ELSD) or mass spectrometric detection can be used.
-
Optimization: Parameters such as the mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the isomers.
Caption: A schematic representation of the HPLC workflow for the separation of trimethyl pyrrolidinone isomers.
Biological Significance and Applications in Drug Discovery
The pyrrolidinone scaffold is a key component in a wide range of biologically active molecules, exhibiting diverse pharmacological activities including antimicrobial, anticancer, and anticonvulsant properties.[4][10] The introduction of methyl groups can significantly modulate the biological activity of the parent scaffold.
Potential Therapeutic Areas:
-
Neurodegenerative Diseases: The structural similarity of some pyrrolidinone derivatives to the neurotransmitter GABA suggests their potential as modulators of GABAergic signaling.
-
Oncology: Pyrrolidinone-containing compounds have been investigated as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation.[1]
-
Infectious Diseases: The pyrrolidinone ring has been incorporated into various antimicrobial agents.[11]
The specific trimethyl pyrrolidinone isomers of C7H13NO represent a largely unexplored chemical space. Their synthesis and biological evaluation could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.
Conclusion
The trimethyl pyrrolidinone isomers with the molecular formula C7H13NO offer a rich field of study for researchers and drug development professionals. Their structural diversity, coupled with the proven biological significance of the pyrrolidinone scaffold, makes them attractive targets for synthesis and biological screening. This technical guide has provided a foundational overview of their isomeric landscape, synthetic strategies, and analytical characterization. Further investigation into the specific properties and biological activities of each isomer is warranted and holds the potential to unlock new avenues for therapeutic intervention.
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Methodological & Application
Application Notes & Protocols: Strategic Cyclization of 4-Methyl-5,5-dimethyl-gamma-aminobutyric Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of γ-lactams (pyrrolidin-2-ones) is a cornerstone of modern medicinal chemistry and process development, as this five-membered heterocyclic motif is a key structural feature in numerous biologically active compounds and pharmaceutical agents.[1][2] This document provides a detailed guide to the intramolecular cyclization of 4-methyl-5,5-dimethyl-gamma-aminobutyric acid to its corresponding lactam, 4,5,5-trimethylpyrrolidin-2-one. We present and analyze three distinct, field-proven protocols: High-Temperature Thermal Cyclization, Carbodiimide-Mediated Coupling, and an Acid Chloride-Based Strategy. The underlying mechanisms, experimental considerations, and comparative advantages of each method are discussed to empower researchers to make informed strategic decisions for their synthetic campaigns.
Introduction: The Significance of γ-Lactam Synthesis
The γ-lactam ring is a privileged scaffold in drug discovery, prized for its conformational rigidity, metabolic stability, and ability to participate in key hydrogen bonding interactions. The intramolecular cyclization of γ-amino acids is the most direct and atom-economical route to this valuable structure.[3] The reaction involves the formation of an amide bond between the terminal amine and carboxylic acid functionalities of the same molecule.
The target molecule, 4,5,5-trimethylpyrrolidin-2-one, is formed from its linear amino acid precursor, 4-methyl-5,5-dimethyl-gamma-aminobutyric acid. The presence of gem-dimethyl substitution at the C5 position and a methyl group at C4 introduces specific stereochemical and steric considerations that influence the choice of cyclization strategy. Thermodynamically, the formation of the five-membered pyrrolidinone ring is highly favorable. However, overcoming the kinetic barrier of amide bond formation requires specific activation of the carboxylic acid moiety to render it susceptible to nucleophilic attack by the amine.
Mechanistic Overview of Lactamization
The core transformation relies on activating the carboxylic acid group of the amino acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the intramolecular nucleophilic attack by the lone pair of the amino group. This process forms a tetrahedral intermediate which subsequently collapses, eliminating a leaving group (such as water or a derivative of a coupling reagent) to yield the stable cyclic amide.
Caption: Generalized workflow for γ-lactam synthesis.
Comparative Cyclization Protocols
The selection of a cyclization protocol is a critical decision based on substrate stability, desired scale, reagent cost, and purification considerations. Below, we detail three robust methods for the synthesis of 4,5,5-trimethylpyrrolidin-2-one.
Protocol 1: High-Temperature Thermal Cyclization
This method represents the most direct approach, relying on high thermal energy to drive the dehydration reaction without the need for coupling agents. It is best suited for robust substrates and large-scale synthesis where reagent cost is a primary concern.
Causality and Experimental Rationale: By heating the neat amino acid or its solution in a high-boiling, inert solvent (e.g., xylene, toluene), the equilibrium of the reaction is shifted towards the product by the continuous removal of water, typically via a Dean-Stark apparatus. The high temperature provides the necessary activation energy for the direct condensation of the amine and carboxylic acid.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.
-
Reagent Charging: To the flask, add 4-methyl-5,5-dimethyl-gamma-aminobutyric acid (1.0 eq) and a suitable volume of xylene (approx. 0.1–0.2 M concentration).
-
Reaction Execution: Heat the mixture to reflux (approx. 140°C for xylene). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This can take several hours (typically 12-24 h).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by vacuum distillation or silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 4,5,5-trimethylpyrrolidin-2-one.
-
Protocol 2: Carbodiimide-Mediated Cyclization
This is a widely used, mild, and efficient method for amide bond formation, including lactamization.[4] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly advantageous due to the water-solubility of its urea byproduct, simplifying purification.
Causality and Experimental Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the intramolecular amine. The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can further accelerate the reaction by forming an even more reactive acylpyridinium intermediate. The reaction is typically run under dilute conditions to favor the intramolecular cyclization over intermolecular polymerization.
Caption: Mechanism of EDC-mediated lactamization.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 4-methyl-5,5-dimethyl-gamma-aminobutyric acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen). Use a high-dilution concentration (0.01–0.05 M) to promote cyclization.
-
Catalyst Addition: Add DMAP (0.1 eq).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 10-15 minutes.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (to remove residual DMAP and EDC byproduct), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Acid Chloride-Mediated Cyclization
This classic and highly effective method involves converting the carboxylic acid to a more reactive acid chloride, which then readily undergoes cyclization upon treatment with a base.
Causality and Experimental Rationale: The carboxylic acid is first converted to its hydrochloride salt to protect the amine. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride then convert the carboxylic acid to a highly electrophilic acyl chloride. Subsequent addition of a non-nucleophilic base deprotonates the ammonium salt, liberating the free amine which immediately attacks the proximal acid chloride to effect a rapid and often high-yielding cyclization.
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Suspend the 4-methyl-5,5-dimethyl-gamma-aminobutyric acid (1.0 eq) in DCM.
-
Cool to 0°C and slowly add thionyl chloride (1.5 eq).
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the solution becomes clear and gas evolution ceases.
-
Cool the reaction and remove all volatile components (excess SOCl₂ and DCM) under reduced pressure to obtain the crude aminoacyl chloride hydrochloride.
-
-
Cyclization:
-
Dissolve the crude acid chloride in a large volume of DCM (to maintain high dilution) and cool to 0°C under a nitrogen atmosphere.
-
Slowly add a solution of a non-nucleophilic base, such as triethylamine (2.5 eq), in DCM via a syringe pump over several hours.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup and Purification:
-
Once the reaction is complete, wash the mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting lactam via silica gel column chromatography or vacuum distillation.
-
Data Summary and Protocol Comparison
| Parameter | Protocol 1: Thermal | Protocol 2: Carbodiimide | Protocol 3: Acid Chloride |
| Key Reagents | None (Heat) | EDC, DMAP | SOCl₂, Triethylamine |
| Temperature | High (e.g., 140°C) | 0°C to Room Temp. | 0°C to Reflux |
| Reaction Time | Long (12–24 h) | Moderate (4–12 h) | Moderate (4–8 h) |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Pros | No reagents, low cost, simple setup. | Mild conditions, high yields, easy workup with EDC. | High reactivity, reliable, high yields. |
| Cons | High energy, long time, potential for side products. | Reagent cost, byproduct removal (if using DCC). | Harsh reagents (SOCl₂), requires careful handling. |
Concluding Remarks for the Practicing Scientist
The choice of cyclization protocol for 4-methyl-5,5-dimethyl-gamma-aminobutyric acid should be guided by the specific goals of the synthesis. For large-scale, cost-sensitive production where the starting material is thermally stable, Thermal Cyclization offers an attractive, reagent-free option. For medicinal chemistry applications, where substrate integrity and high purity are paramount, the mild and highly efficient Carbodiimide-Mediated Protocol is often the method of choice. The Acid Chloride Method stands as a robust and high-yielding alternative, particularly when other methods fail, though it requires more stringent handling of corrosive reagents. Each protocol, when executed with care, provides a reliable pathway to the valuable 4,5,5-trimethylpyrrolidin-2-one scaffold.
References
-
Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. Impactfactor.org. Available at: [Link]
-
Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Royal Society of Chemistry. Available at: [Link]
-
Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Royal Society of Chemistry. Available at: [Link]
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Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: Potential candidates as self-immolative spacers. ResearchGate. Available at: [Link]
-
Lactam. Wikipedia. Available at: [Link]
-
Proposed mechanism for the synthesis of γ-lactams [Ir]: Ir(ppy)2(dtbbpy)PF6. ResearchGate. Available at: [Link]
-
Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. EnzyPep. Available at: [Link]
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An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Scientific Research Publishing. Available at: [Link]
-
Successful synthesis of gamma-lactam rings from hydrocarbons. ScienceDaily. Available at: [Link]
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Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC, National Center for Biotechnology Information. Available at: [Link]
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Synthesis of γ-lactams. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of c-aminobutyric acid. Wageningen University & Research. Available at: [Link]
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Troubleshooting & Optimization
Purification methods for 4,5,5-trimethyl-2-pyrrolidinone from reaction mixtures
Answering the urgent need for robust purification strategies in synthetic chemistry, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for the purification of 4,5,5-trimethyl-2-pyrrolidinone. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to overcome common and complex purification challenges.
This guide is structured as a dynamic question-and-answer hub, directly addressing the specific issues you may encounter. It moves from foundational knowledge and impurity profiling to strategic decision-making and hands-on troubleshooting, ensuring you can design and execute self-validating purification protocols with confidence.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment
This section addresses the preliminary questions that form the basis of any successful purification strategy. Understanding the physical properties of the target compound and the nature of potential impurities is the first step.
Q1: What are the key physical and chemical properties of this compound I should be aware of?
Understanding the fundamental properties of this compound is critical for selecting an appropriate purification method. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [1] |
| Molecular Weight | 127.18 g/mol | [1] |
| IUPAC Name | 3,5,5-trimethylpyrrolidin-2-one | [1] |
| Physical State | Likely a low-melting solid or viscous oil at room temperature. | Inferred |
| Boiling Point | High boiling point, susceptible to decomposition at atmospheric pressure. | Inferred from similar structures |
| Solubility | Generally soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate, DCM) and potentially sparingly soluble in non-polar solvents like hexanes. | Inferred |
Q2: What are the most common impurities I should expect in my crude reaction mixture?
The profile of impurities is entirely dependent on the synthetic route employed. However, for lactam syntheses, common impurities fall into several classes:
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Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, residual starting materials are a primary source of contamination.
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Solvents: High-boiling point reaction solvents such as N-Methyl-2-pyrrolidone (NMP), DMF, or DMSO can be difficult to remove.[2]
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Catalysts: Both acidic and basic catalysts used to promote cyclization may be present.
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By-products of Side Reactions:
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Hydrolysis Products: The lactam ring can be susceptible to hydrolysis, opening up to form the corresponding 4-amino-4-methylpentanoic acid, especially under acidic or basic workup conditions.
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Oligomers/Polymers: Under harsh thermal conditions, pyrrolidinones can undergo self-condensation or polymerization.
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Dehydration Products: Impurities from side reactions involving other functional groups in the starting materials.
-
Q3: Which analytical techniques are best for assessing the purity of my crude and final product?
A multi-pronged analytical approach is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and is excellent for identifying and quantifying organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities. It provides both retention time and mass fragmentation data.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): The gold standard for assessing the purity of less volatile compounds and for detecting non-volatile impurities like salts or hydrolysis products.[3][4] A method using a hydrophilic interaction column may be effective.[4]
Section 2: Choosing Your Purification Strategy
The optimal purification method depends on the physical state of your crude product and the nature of the impurities identified in your initial assessment. The following workflow provides a general decision-making framework.
Sources
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Troubleshooting N-alkylation yields with hindered lactam substrates
Welcome to our dedicated technical support guide for navigating the complexities of N-alkylation reactions, specifically when dealing with sterically hindered lactam substrates. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving desired yields and selectivities. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to diagnose problems and rationally design successful experiments.
Introduction: The Challenge of Steric Hindrance
N-alkylated lactams are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. While the N-alkylation of simple lactams is often straightforward, the introduction of steric bulk on or near the lactam nitrogen dramatically reduces reactivity. This hindrance impedes the approach of both the base required for deprotonation and the subsequent alkylating agent, leading to common issues such as low conversion, side-product formation, and reaction failure. This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions addressing the most common problems encountered in the lab.
Q1: My reaction shows very low or no conversion of the starting lactam. What are the likely causes and solutions?
Low conversion is the most frequent issue and typically points to a failure in one of the two key steps: deprotonation or nucleophilic attack.
-
Potential Cause A: Incomplete Deprotonation
-
The Chemistry: The acidity of the lactam N-H proton is often insufficient for deprotonation by weak bases like carbonates (e.g., K₂CO₃), especially when the resulting anion is destabilized or sterically shielded. A successful deprotonation requires a base with a conjugate acid pKa significantly higher than that of the lactam N-H.
-
Suggested Solutions:
-
Switch to a Stronger Base: For most hindered systems, strong, non-nucleophilic bases are essential. Sodium hydride (NaH) is a common and effective choice, forming the sodium salt of the lactam and liberating hydrogen gas.[1][2][3] For extremely hindered or less acidic lactams, even stronger bases like potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA) may be necessary.[4]
-
Ensure Anhydrous Conditions: Strong bases like NaH and LDA react violently with water. Any moisture in the solvent or on the glassware will consume the base, inhibiting deprotonation of the lactam. Always use freshly dried solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).
-
-
-
Potential Cause B: Unreactive Alkylating Agent
-
The Chemistry: The rate of the Sₙ2 reaction depends heavily on the quality of the leaving group. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl. Alkyl tosylates (R-OTs) and mesylates (R-OMs) are also highly effective.
-
Suggested Solutions:
-
Improve the Leaving Group: If you are using an alkyl chloride, consider converting it to the more reactive bromide or iodide.
-
Use an Additive: In reactions with alkyl bromides or chlorides, adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can facilitate an in situ Finkelstein reaction, transiently forming the more reactive alkyl iodide and accelerating the reaction.[5]
-
-
-
Potential Cause C: Poor Solubility
-
The Chemistry: If the lactam substrate or the generated lactam salt is not soluble in the reaction solvent, the reaction becomes a heterogeneous mixture, drastically slowing the rate.
-
Suggested Solutions:
-
Change the Solvent: Polar aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or 1,4-dioxane are generally good choices.[6] THF is excellent for reactions with NaH, while DMF can help solubilize a wider range of substrates but can decompose at high temperatures.[7]
-
Increase Temperature: Gently heating the reaction can increase both solubility and reaction rate. However, this must be balanced against the risk of side reactions.[6]
-
-
Q2: My primary product is the O-alkylated isomer. How can I improve N-selectivity?
The formation of the O-alkylated imino ether is a classic competing pathway, as the intermediate lactam anion is an ambident nucleophile.
-
The Chemistry (HSAB Theory): The deprotonated lactam exists as resonance structures with negative charge on both the nitrogen and the oxygen atoms. The oxygen is a "hard" nucleophilic center, while the nitrogen is "softer". According to the Hard and Soft Acids and Bases (HSAB) principle, hard electrophiles preferentially react at the hard oxygen center. The reaction outcome is also heavily influenced by the base's counter-ion and the solvent.[5][8]
-
Troubleshooting Flowchart for Selectivity:
Caption: Experimental workflow for a typical N-alkylation reaction.
Methodology:
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), add the hindered lactam (1.0 eq) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septa.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) to the stirred solution in small portions.
-
Validation Step: Observe for hydrogen gas evolution (bubbling). If no bubbling occurs, it may indicate wet solvent/reagents or an unreactive substrate under these conditions.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until H₂ evolution ceases.
-
-
Alkylation:
-
Cool the resulting slurry back down to 0 °C.
-
Add the alkylating agent (1.1 eq) dropwise via syringe. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir.
-
Validation Step: Monitor the reaction progress every 1-2 hours using TLC or LC-MS to track the consumption of the starting material and the appearance of the product. If the reaction is sluggish after several hours, gentle heating (e.g., to 40-50 °C) can be applied.
-
-
Workup and Purification:
-
Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until no more gas evolves.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
-
References
-
Gawande, M. B., & Varma, R. S. (2014). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 19(10), 15996-16005. [Link]
- Leuna Werke GmbH. (1972). Method of producing n-alkyl lactams. U.S.
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Li, J., et al. (2018). Optimizing reaction conditions of N-alkylation reaction. ResearchGate. [Link]
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McManus, J. B., et al. (2022). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Nature Chemistry, 14(1), 87-95. [Link]
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Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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Rubottom, G. M., & Chabala, J. C. (1974). N-ALKYLINDOLES FROM THE ALKYLATION OF SODIUM INDOLIDE IN HEXAMETHYLPHOSPHORIC TRIAMIDE: 1-BENZYLINDOLE. Organic Syntheses, 54, 60. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]
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Anjali, A. A., & Rej, S. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]
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Keglevich, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2345. [Link]
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Mijin, D., et al. (2004). Alkylation of N-substituted 2-phenylacetamides. Journal of the Serbian Chemical Society, 69(10), 727-745. [Link]
-
Birkofer, L., & Dickopp, H. (1968). N-Alkylation of N-trimethylsilyl derivatives of lactams, amides, and imides with alkyl sulfonates. Chemische Berichte, 101(8), 2585-2592. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Sharma, A., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(23), 5647. [Link]
-
Venturello, P., & Barbero, M. (2004). Sodium Hydride. In Encyclopedia of Reagents for Organic Synthesis. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Starosotnikov, A. M., et al. (2020). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]
-
Alhaique, F., et al. (1976). O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams. Il Farmaco; edizione scientifica, 31(12), 845-848. [Link]
-
Fortman, G. C., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews, 40(10), 5151-5169. [Link]
-
Orgo Made Easy. (2018). The Mitsunobu Reaction Made Easy! [YouTube video]. [Link]
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El-Gamal, M. I., et al. (2022). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Molecules, 27(19), 6296. [Link]
-
Clayden, J., et al. (2004). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Organic & Biomolecular Chemistry, 2(18), 2651-2657. [Link]
-
Reddit user discussion. (2016). Help with N-Alkylation gone wrong. [Link]
-
Caselli, E., et al. (2003). Using steric hindrance to design new inhibitors of class C beta-lactamases. Journal of the American Chemical Society, 125(47), 14368-14375. [Link]
-
Collins, C. J., et al. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(19), 3673-3676. [Link]
-
Hatakeyama, T., et al. (2016). Hydride Reduction by a Sodium Hydride–Iodide Composite. Angewandte Chemie International Edition, 55(10), 3404-3408. [Link]
-
Shimizu, K., et al. (2015). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. Catalysis Science & Technology, 5(1), 125-135. [Link]
-
ThS. T., et al. (2021). Facile and selective N-alkylation of gentamicin antibiotics via chemoenzymatic synthesis. Nature Communications, 12(1), 1-10. [Link]
-
Cesare, V., et al. (2002). A High-Yielding General Synthesis of α-Lactams. Synthesis, 2002(12), 1716-1720. [Link]
-
ResearchGate. (n.d.). Download Table | Optimizing reaction conditions of N-alkylation reaction. [Link]
-
S., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry, 88(20), 14352-14362. [Link]
-
D’Ambola, M., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules, 28(19), 6825. [Link]
-
ResearchGate. (n.d.). N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. [Link]
-
Liu, B., et al. (2020). Alkali-amide-catalyzed divergent sp2 and sp3 C–H bonds alkylation of alkylthiophenes with alkenes. Organic Chemistry Frontiers, 7(15), 2024-2029. [Link]
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Li, F., & Ma, D. (2018). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 16(44), 8493-8501. [Link]
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Technical Support Center: Crystallization of Solid Trimethyl Pyrrolidinone Derivatives
Introduction
Welcome to the technical support center for the crystallization of solid trimethyl pyrrolidinone derivatives. As a class of compounds frequently explored in drug development and materials science, achieving high-purity, stable, and well-defined crystalline forms is paramount.[1] The pyrrolidinone scaffold, with its potential for varied substitution patterns like the trimethyl group, presents unique crystallization challenges that require a systematic and informed approach.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your crystallization outcomes. We will address specific issues in a direct question-and-answer format, provide detailed protocols for key techniques, and discuss the critical implications of polymorphism.
Part 1: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the crystallization of trimethyl pyrrolidinone derivatives.
Question: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystal lattice.[4] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your solid compound, or when high concentrations of impurities are present which depress the melting point.[4][5] An oil is essentially a highly impure, amorphous state that rarely forms pure crystals and can trap significant amounts of solvent and impurities.[5]
Here is a systematic approach to resolve this issue:
-
Re-heat and Add More Solvent: The most direct solution is to place the flask back on the heat source, re-dissolve the oil, and add more of the primary solvent (e.g., 10-20% more volume).[4] This decreases the saturation temperature of the solution, so that as it cools, it reaches the point of crystallization at a temperature below the compound's melting point.
-
Slow the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[6] Allow the flask to cool slowly on the benchtop, insulated if necessary, before attempting any refrigeration. A slower cooling rate provides the molecules with sufficient time to orient themselves correctly into a crystal lattice.[7]
-
Change the Solvent System: If the above steps fail, the solvent is likely not optimal.
-
For single-solvent systems: Choose a solvent with a lower boiling point.
-
For mixed-solvent systems: Re-dissolve the oil in the "good" solvent (the one it's more soluble in) and then add the "poor" solvent (the anti-solvent) more slowly and perhaps at a slightly cooler temperature.[8]
-
-
Try Seeding: If you have a few crystals from a previous attempt, add a single seed crystal to the slightly supersaturated solution just as it begins to cool. This provides a template for growth and can bypass the kinetic barrier to nucleation, favoring crystallization over oiling out.[7][9][10]
Question: I've allowed my solution to cool, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form indicates that the solution has not reached a sufficient level of supersaturation, or that the energy barrier for nucleation (the initial formation of a stable crystal seed) has not been overcome.[11] This is a common problem, especially with highly purified compounds that lack nucleation sites.
Follow these steps in order to induce crystallization:
-
Scratch the Flask: Use a glass rod to vigorously scratch the inside of the flask at the surface of the solution.[9][12] The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystals to begin forming.[9]
-
Introduce a Seed Crystal: This is the most effective method.[9][10] A small, pure crystal of your compound acts as a perfect template, bypassing the initial nucleation step and promoting orderly crystal growth.[12]
-
Concentrate the Solution: It is possible that too much solvent was used.[4][10] Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then allow it to cool again.[10]
-
Use a Lower Temperature Bath: If crystals do not form at room temperature or in a standard ice bath (0°C), try a lower temperature bath, such as a dry ice/acetone bath (-78°C), to further decrease the solubility of your compound.[9] Use this method with caution, as very rapid cooling can lead to the formation of small or impure crystals.[4]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common crystallization problems.
Caption: Troubleshooting workflow for crystallization.
Part 2: Frequently Asked Questions (FAQs)
How do I select the best solvent for my trimethyl pyrrolidinone derivative?
The choice of solvent is the most critical factor in successful crystallization.[13] The ideal solvent should exhibit a steep solubility curve for your compound: high solubility at elevated temperatures and low solubility at cold temperatures.[6][7][14]
Screening Process:
-
Small-Scale Testing: Use small test tubes to test the solubility of a few milligrams of your compound in various solvents (~0.5 mL). A good solvent will dissolve the compound when heated but will result in precipitation upon cooling.[15]
-
Polarity Matching: Consider the polarity of your specific trimethyl pyrrolidinone derivative. Start with common solvents of varying polarity.
-
Mixed Solvents: If no single solvent is ideal, use a binary system.[8] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" anti-solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gently heat to re-dissolve and then cool slowly.
Solvent Properties Table:
| Solvent | Boiling Point (°C) | Polarity Index | Notes & Considerations |
| Water | 100 | 10.2 | Good for polar derivatives, especially salts. Can be slow to evaporate. |
| Ethanol | 78 | 4.3 | Excellent general-purpose solvent, often used in mixtures with water or hexanes.[16] |
| Isopropanol | 82 | 3.9 | Similar to ethanol, slightly less polar. |
| Acetone | 56 | 5.1 | Good solvent but its high volatility can lead to rapid, poor-quality crystal growth if not controlled.[13][16] |
| Ethyl Acetate | 77 | 4.4 | A medium-polarity solvent, good for moderately polar compounds. Often used with hexanes.[16] |
| Toluene | 111 | 2.4 | Good for non-polar compounds. Its high boiling point allows for a wide temperature range for slow cooling. |
| Hexanes/Heptane | ~69 | 0.1 | Non-polar anti-solvent, frequently used in binary systems with more polar solvents like ethyl acetate or acetone.[16] |
What is polymorphism and why is it a critical concern for pharmaceutical compounds?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[17][18] These different forms, or polymorphs, have the same chemical composition but different internal arrangements of molecules. This can lead to significant differences in physical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug. A more soluble metastable form might be desired, but it carries the risk of converting to a less soluble, more stable form over time.[18]
-
Stability: Different polymorphs have different thermodynamic stabilities. A less stable form (metastable) can spontaneously convert to a more stable form during manufacturing or storage, altering the drug's performance.[18][19]
-
Mechanical Properties: Properties like crystal shape (morphology), hardness, and flowability can be affected, which is critical for downstream processing like tableting.[20]
For trimethyl pyrrolidinone derivatives in drug development, it is essential to identify and characterize all accessible polymorphs early in the process to select the optimal form for clinical use and ensure product consistency.[18]
Which crystallization technique should I try first?
The choice depends on the amount of material you have and its properties.
-
For Small Amounts (mg scale): Slow Evaporation is often the easiest starting point.[21] Dissolve your compound in a suitable, relatively volatile solvent in a small vial, cover it loosely (e.g., with pierced parafilm), and allow the solvent to evaporate over several days.[22]
-
For Larger Amounts (gram scale): Cooling Crystallization is the standard method for purification.[7][14] It involves dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly to induce crystallization.[15]
-
For Difficult Compounds: Vapor Diffusion is an excellent and highly controlled method, particularly for small amounts of material.[13] A solution of your compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into your compound's solution, gradually reducing its solubility and promoting slow, high-quality crystal growth.[13][23][24]
Part 3: Key Experimental Protocols
Protocol 1: Cooling Crystallization
This is the most common method for purifying solid organic compounds.
-
Dissolution: Place your crude solid trimethyl pyrrolidinone derivative in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.[15]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Disturbances can lead to the formation of many small crystals instead of fewer large ones.[21]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[15]
-
Drying: Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Vapor Diffusion (Hanging Drop Variation)
This technique is excellent for growing high-quality single crystals for X-ray analysis.
-
Prepare Reservoir: Pipette 0.5 - 1.0 mL of the anti-solvent (a volatile solvent in which your compound is insoluble) into the well of a vapor diffusion plate or a small beaker.[25]
-
Prepare Drop: On a siliconized glass coverslip, place a small drop (2-5 µL) of a concentrated solution of your compound dissolved in the "good" solvent.[25]
-
Seal the System: Invert the coverslip and place it over the reservoir, using grease to create an airtight seal.[25] The drop of your solution should be hanging suspended over the anti-solvent reservoir.
-
Equilibration: Place the sealed system in a location free from vibrations and temperature fluctuations.[21] Over hours to days, the anti-solvent vapor will diffuse into the hanging drop, slowly increasing its concentration and inducing crystallization.[26]
-
Harvesting: Once suitable crystals have grown, carefully remove the coverslip and harvest the crystals using a small loop or needle.
Part 4: Characterization of Crystalline Forms
After obtaining crystals, it is crucial to confirm their purity and identify their solid form. Several analytical techniques are essential for this purpose:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying crystal forms.[27][28] Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystal structure.[27]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can determine the melting point and enthalpy of fusion, and can be used to detect polymorphic transitions.[17][27]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to identify solvates or hydrates by detecting the loss of solvent upon heating.[27]
-
Spectroscopy (FTIR, Raman): Vibrational spectroscopy can often distinguish between polymorphs, as different crystal packing arrangements can lead to subtle shifts in vibrational modes.[28][29]
References
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Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals. Available at: [Link]
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Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2017). ACS Omega. Available at: [Link]
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The Influence of Impurities and Additives on Crystallization. (2019). Handbook of Industrial Crystallization. Available at: [Link]
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Chemistry Crystallization. (n.d.). SATHEE. Available at: [Link]
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Influence of Impurities on the Solution-Mediated Phase Transformation of an Active Pharmaceutical Ingredient. (2010). Crystal Growth & Design. Available at: [Link]
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Crystallization of Organic Compounds. (n.d.). Wiley. Available at: [Link]
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Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]
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Crystal Characterization Techniques. (n.d.). International Journal of Pure and Applied Mathematics. Available at: [Link]
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Initiating Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]
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Crystallography Analysis. (n.d.). Intertek. Available at: [Link]
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Inducing Recrystallization. (2025). Chemistry LibreTexts. Available at: [Link]
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Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. (2023). Organic Process Research & Development. Available at: [Link]
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Various techniques for study of Crystal Properties. (n.d.). Slideshare. Available at: [Link]
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Analytical techniques for studying and characterizing polymorphs. (2007). Polymorphism in Molecular Crystals. Available at: [Link]
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Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Journal of Chemical Engineering and Process Technology. Available at: [Link]
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Guide for crystallization. (n.d.). University of Geneva. Available at: [Link]
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Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Available at: [Link]
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Crystallisation Techniques. (2006). University of Canterbury. Available at: [Link]
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Inducing Crystallization by Nucleation. (n.d.). ChemEd X. Available at: [Link]
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How to use the Vapor Diffusion set up of the CrystalBreeder. (2024). YouTube. Available at: [Link]
-
Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Available at: [Link]
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Crystallography for beginners: making the move into protein crystallography – Part 3. (2012). Benchwise. Available at: [Link]
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Choice of Solvent. (2022). Chemistry LibreTexts. Available at: [Link]
-
Crystallization of small molecules. (n.d.). University of Aveiro. Available at: [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2014). Crystal Growth & Design. Available at: [Link]
-
Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. Available at: [Link]
-
Characterization of Polymorphic Forms (Polymorphism). (n.d.). Nishka Research. Available at: [Link]
-
Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. (2021). ResearchGate. Available at: [Link]
-
Recent advances in the identification and prediction of polymorphs. (n.d.). J. Pharm. Pharm. Sci.. Available at: [Link]
-
Characterization of polymorphism of gepirone hydrochloride. (1990). Journal of Pharmaceutical Sciences. Available at: [Link]
-
Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. (2005). ResearchGate. Available at: [Link]
-
Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. (2007). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis, characterization and biological activity of some transition metal complexes of Pyrrolidine derivatives. (2013). ResearchGate. Available at: [Link]
- Processes for preparing pyrrolidine compounds. (2020). Google Patents.
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Validation & Comparative
A Comparative Guide to the FTIR Characteristic Absorption Bands of 4,5,5-trimethyl-2-pyrrolidinone and Related Lactams
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. Fourier-transform infrared (FTIR) spectroscopy stands as a cornerstone technique for identifying functional groups and elucidating structural nuances. This guide provides an in-depth analysis of the expected characteristic FTIR absorption bands for 4,5,5-trimethyl-2-pyrrolidinone, a substituted γ-lactam. By comparing its spectral features with the well-documented spectrum of 2-pyrrolidinone, this document offers a predictive framework for researchers working with this and structurally similar molecules.
The Vibrational Signature of the Lactam Ring: A Theoretical Overview
Lactams, cyclic amides, exhibit characteristic infrared absorption bands that provide a unique fingerprint of their molecular structure. The primary vibrations of interest arise from the amide functional group (-C(=O)-N-) and the hydrocarbon backbone. The position, intensity, and shape of these bands are sensitive to ring size, substitution, and intermolecular interactions such as hydrogen bonding.[1][2]
Key vibrational modes for lactams include:
-
N-H Stretching: In secondary lactams (those with a hydrogen atom on the nitrogen), this vibration typically appears as a broad band in the 3170-3500 cm⁻¹ region.[2] The broadening is a result of intermolecular hydrogen bonding.
-
C=O Stretching (Amide I band): This is often the most intense band in the spectrum and is highly characteristic of the lactam ring. For five-membered lactams (γ-lactams), this band is typically observed around 1700 ± 15 cm⁻¹.[1]
-
N-H Bending (Amide II band): This vibration, coupled with C-N stretching, appears in the range of 1510 to 1700 cm⁻¹ for secondary amides, though it can sometimes be obscured by the stronger Amide I band.[1][2]
-
C-N Stretching: This absorption is typically found in the 1200-1025 cm⁻¹ range.[3]
-
C-H Stretching and Bending: Vibrations from the alkyl portions of the molecule are expected in the 2850-3000 cm⁻¹ (stretching) and 1300-1500 cm⁻¹ (bending) regions.[4]
Comparative Spectral Analysis: this compound vs. 2-Pyrrolidinone
To predict the FTIR spectrum of this compound, we will use the known spectrum of 2-pyrrolidinone as a baseline and consider the structural effects of the methyl substituents.
| Functional Group/Vibrational Mode | 2-Pyrrolidinone (Unsubstituted) | This compound (Predicted) | Rationale for Spectral Shifts |
| N-H Stretch | ~3250-3350 cm⁻¹ (broad) | ~3250-3350 cm⁻¹ (broad) | The N-H stretching frequency is primarily influenced by hydrogen bonding, which is expected to be similar in both molecules in the condensed phase. |
| C-H Stretch (Aliphatic) | ~2850-2950 cm⁻¹ | ~2870-2960 cm⁻¹ (more intense) | The presence of three additional methyl groups will increase the number of C-H bonds, leading to a more intense and potentially more complex set of absorptions in this region. |
| C=O Stretch (Amide I) | ~1680-1700 cm⁻¹ | ~1680-1700 cm⁻¹ | The carbonyl stretching frequency in γ-lactams is relatively insensitive to alkyl substitution on the ring that is not adjacent to the carbonyl group. Therefore, a significant shift is not expected. |
| CH₂ Bending (Scissoring) | ~1460 cm⁻¹ | Present, but may be overlapped | The methylene scissoring vibrations will be present due to the CH₂ group at the 3-position. |
| CH₃ Bending (Asymmetric & Symmetric) | N/A | ~1450 cm⁻¹ and ~1375 cm⁻¹ | The introduction of the methyl groups will give rise to characteristic asymmetric and symmetric bending vibrations. The gem-dimethyl group at the 5-position may lead to a splitting of the symmetric bending band. |
| C-N Stretch | ~1290 cm⁻¹ | ~1290 cm⁻¹ | The C-N stretching vibration is not expected to be significantly affected by the alkyl substituents. |
Data sourced and adapted from NIST Chemistry WebBook for 2-Pyrrolidinone and general principles of IR spectroscopy. [4][5][6]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To experimentally verify the predicted absorption bands, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a versatile technique suitable for both liquid and solid samples.
Instrumentation and Materials
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
This compound sample (solid or liquid).
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
-
Lint-free wipes.
Step-by-Step Methodology
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residues. Clean with the appropriate solvent and a lint-free wipe.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum of the sample.
-
Perform any necessary baseline corrections or other spectral processing.
-
-
Data Analysis:
-
Identify the wavenumbers of the major absorption bands and compare them to the predicted values and the spectrum of 2-pyrrolidinone.
-
Visualizing the Comparison: A Workflow Diagram
Caption: Workflow for FTIR analysis and comparison.
Logical Relationship of Spectral Features
Caption: Functional groups and their corresponding IR vibrations.
Conclusion
The FTIR spectrum of this compound is expected to exhibit the characteristic absorption bands of a γ-lactam, with the most prominent features being the N-H stretch, the strong C=O (Amide I) stretch, and various C-H stretching and bending vibrations. The primary difference in its spectrum compared to the parent 2-pyrrolidinone will be the increased intensity and complexity of the C-H absorption bands due to the presence of the three methyl groups. This guide provides a solid predictive foundation for the spectroscopic characterization of this molecule and serves as a valuable resource for researchers in the field.
References
-
Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278–294. [Link]
-
Infrared spectra of Amides & Lactams (RCONR2). (n.d.). Retrieved from [Link]
-
Infrared spectra of Amides & Lactams (RCONR2). (n.d.). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. In NIST Chemistry WebBook. Retrieved from [Link]
-
The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... (n.d.). In ResearchGate. Retrieved from [Link]
-
IR spectra of β-lactamase inhibitors. (a) IR spectrum of the extracted... (n.d.). In ResearchGate. Retrieved from [Link]
-
1D absorption spectra (FTIR) of 2-Pyrrolidinone in carbon tetrachloride... (n.d.). In ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). In Specac Ltd. Retrieved from [Link]
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2021). In ResearchGate. Retrieved from [Link]
-
The FTIR spectrum for Pyrrole. (n.d.). In ResearchGate. Retrieved from [Link]
-
Bogen, S. L., et al. (2002). Design and synthesis of pyrrolidine-5,5-trans-lactams (5-oxohexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 2. Potency and chirality. Journal of Medicinal Chemistry, 45(1), 1–18. [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2023). MDPI. [Link]
-
Synthesis and Characterisation of Poly (Vinylpyrrolidone) – Nickel (II) Complexes. (n.d.). In IOSR Journal. Retrieved from [Link]
- Preparation of N-methyl-2-pyrrolidone (NMP). (n.d.). Google Patents.
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A Comparative Guide to the Thermal Stability of 4,5,5-Trimethyl-2-Pyrrolidinone and Unsubstituted 2-Pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidinone Core and the Impact of Substitution
The 2-pyrrolidinone ring is a fundamental structural motif found in a variety of pharmaceuticals and industrial polymers.[1][2] Its thermal behavior is a critical parameter for ensuring the stability and efficacy of these products. The introduction of alkyl substituents to this core structure can profoundly alter its physicochemical properties, including its resistance to thermal degradation. This guide focuses on the comparison between the foundational 2-pyrrolidinone and its 4,5,5-trimethyl substituted counterpart, exploring how these methyl groups are anticipated to influence thermal stability.
Experimental Data & Analysis: A Tale of Two Pyrrolidinones
A comprehensive literature search reveals a lack of specific thermogravimetric or calorimetric data for 4,5,5-trimethyl-2-pyrrolidinone. However, the thermal properties of unsubstituted 2-pyrrolidinone are well-documented.
Unsubstituted 2-Pyrrolidinone: A Thermal Profile
Unsubstituted 2-pyrrolidinone is a relatively stable five-membered lactam.[1] It is a colorless liquid or solid with a melting point of 25.6 °C and a boiling point of 245 °C. Safety data sheets and academic sources indicate that its thermal decomposition occurs at temperatures above 240 °C.[3]
| Thermal Property | Value | Source |
| Boiling Point | 245 °C | |
| Decomposition Temperature | >240 °C | [3] |
| Flash Point | 138 °C | |
| Auto-ignition Temperature | 240 °C | [4] |
Heating 2-pyrrolidinone can lead to expansion and potentially violent rupture of containers, with combustion producing toxic fumes of carbon monoxide and nitrogen oxides.[5]
This compound: A Theoretical Perspective on Enhanced Stability
In the absence of direct experimental data, we can infer the thermal stability of this compound based on fundamental principles of chemical kinetics and steric effects. The introduction of three methyl groups at the 4 and 5 positions of the pyrrolidinone ring is expected to enhance its thermal stability through several mechanisms:
-
Steric Hindrance: The bulky methyl groups, particularly the gem-dimethyl group at the 5-position, can sterically hinder the approach of reactants or catalysts that might initiate decomposition pathways. This steric shielding can also restrict the conformational changes required to reach the transition state for ring-opening or other degradation reactions.
-
Inductive Effect: Alkyl groups are electron-donating through an inductive effect. This can slightly increase the electron density around the amide bond, potentially strengthening it and raising the energy barrier for thermal cleavage.
-
Increased Molecular Weight and van der Waals Forces: The addition of three methyl groups increases the molecular weight and surface area of the molecule, leading to stronger intermolecular van der Waals forces. This results in a higher boiling point and can contribute to greater thermal stability in the condensed phase.
Based on these principles, it is hypothesized that this compound will exhibit a higher decomposition temperature and greater overall thermal stability compared to its unsubstituted counterpart.
Experimental Protocol: Thermogravimetric Analysis (TGA) for Comparative Stability Assessment
To empirically validate the hypothesized difference in thermal stability, a standardized thermogravimetric analysis (TGA) protocol is recommended. TGA measures the change in mass of a sample as a function of temperature, providing precise data on decomposition temperatures.
Objective: To determine and compare the onset of decomposition and the thermal degradation profile of this compound and unsubstituted 2-pyrrolidinone.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample (either this compound or unsubstituted 2-pyrrolidinone) into a clean, tared TGA pan (typically alumina or platinum).
-
Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass and temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins. This can be determined by the intersection of the baseline with the tangent of the decomposition curve.
-
Determine the temperature of maximum rate of decomposition (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).
-
Compare the TGA and DTG curves of the two compounds to assess their relative thermal stabilities.
-
Below is a diagram illustrating the experimental workflow for the proposed Thermogravimetric Analysis.
Caption: Workflow for comparative thermal stability analysis using TGA.
Molecular Structure and Stability: A Visual Comparison
The structural differences between the two molecules are key to understanding their differing thermal properties. The presence of the trimethyl group in this compound introduces significant steric bulk around the lactam ring.
Caption: Structural comparison highlighting the steric bulk of the trimethyl group.
Conclusion
While direct experimental evidence for the thermal stability of this compound is currently lacking, a thorough analysis based on established chemical principles strongly suggests that it possesses enhanced thermal stability compared to unsubstituted 2-pyrrolidinone. The steric hindrance and inductive effects imparted by the three methyl groups are expected to raise the energy barrier for thermal decomposition.
For researchers and professionals in drug development and materials science, this implies that the incorporation of such substitutions could be a viable strategy for enhancing the thermal robustness of molecules containing the pyrrolidinone scaffold. To confirm this hypothesis, direct experimental comparison using techniques such as Thermogravimetric Analysis and Differential Scanning Calorimetry is highly recommended. The protocol provided in this guide offers a standardized approach for such an investigation.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
Boese, R., et al. (1995). A Low-Temperature Phase of 2-Pyrrolidone. ResearchGate. Retrieved from [Link]
- Crombie, L., et al. (1993). Study of the transamidative ring expansion of N-ω-halogenoalkyl-β-lactams of alkyl chain lengths 2–12 in liquid ammonia and other liquid amines: syntheses of 7-, 8- and 9-membered 1,5-diaza cyclic ketones, including routes to (±)-dihydroperiphylline and (±)-celabenzine. Journal of the Chemical Society, Perkin Transactions 1, (1), 47-57.
-
D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Retrieved from [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. (2023, July 14). N-Methyl-2-Pyrrolidone: A Versatile Compound with High Thermal Stability and Excellent Properties. Retrieved from [Link]
- Google Patents. (n.d.). US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone.
-
Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
-
NIST. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]
-
Lyondell Chemical Company. (n.d.). N-Methyl-2-Pyrrolidone. Retrieved from [Link]
-
Wang, Z., et al. (2025, September 15). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. ResearchGate. Retrieved from [Link]
- Pratt, R. F. (1992). Dependence of .beta.-lactamase stability on substructures within .beta.-lactam antibiotics. Journal of Medicinal Chemistry, 35(21), 3842-3848.
-
Mark, J. E. (2020, November 16). Physicochemical Characterization of Polyvinyl Pyrrolidone: A Tale of Two Polyvinyl Pyrrolidones. ACS Omega. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Enantiomeric Purity Determination of Chiral 4,5,5-Trimethyl-2-pyrrolidinone
For researchers and professionals in drug development, the stereochemical integrity of a molecule is not a trivial detail—it is often the very basis of its biological activity and safety profile.[1][2] The chiral lactam, 4,5,5-trimethyl-2-pyrrolidinone, serves as a critical building block in asymmetric synthesis, and its utility is directly tied to its enantiomeric purity.[3][4][5] An accurate determination of enantiomeric excess (% ee) is therefore a non-negotiable step in quality control and process development.
This guide provides an in-depth comparison of the primary analytical techniques used for this purpose. We will move beyond mere procedural lists to explore the causality behind methodological choices, ensuring each protocol is presented as a self-validating system.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is arguably the most widely adopted method for enantiomeric purity analysis due to its robustness, versatility, and high-throughput capabilities.[6][7] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[8][9]
Principle of Separation
The core of this technique is the chiral stationary phase (CSP). For a compound like this compound, which contains a lactam ring, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[8] These CSPs form transient diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, resulting in separation.[6][9]
Experimental Protocol: Chiral HPLC
-
Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralpak® IA or Chiralcel® OD-H column. These are known for their broad applicability.
-
Mobile Phase Preparation: A typical starting mobile phase for normal-phase chromatography consists of a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v Hexane:Isopropanol). The polar modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Ensure complete dissolution.
-
Instrument Setup:
-
Set the column temperature to 25 °C. Temperature control is critical for reproducible retention times.
-
Use a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength where the analyte exhibits strong absorbance (e.g., 210 nm for the amide chromophore).
-
-
Injection and Data Acquisition: Inject 5-10 µL of the sample solution. Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Integrate the area under each peak (Area1 and Area2).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity determination by Chiral GC.
NMR Spectroscopy: A Look into the Chiral Environment
While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift non-equivalence. T[10][11][12]his allows for the quantification of enantiomers by integrating the distinct signals in the NMR spectrum.
[13]#### Principle of Differentiation
A chiral solvating agent forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers of the analyte. T[11]hese transient complexes exist in different magnetic environments, causing the corresponding protons (or other nuclei) in the two enantiomers to resonate at slightly different frequencies, leading to split signals. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Reagent Selection: A common CSA for lactams is (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).
-
Sample Preparation:
-
Dissolve ~5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a stoichiometric equivalent of the chiral solvating agent (e.g., (S)-TFAE) to the NMR tube.
-
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture. It may be necessary to acquire the spectrum at a lower temperature to enhance the chemical shift difference (Δδ).
-
Data Analysis:
-
Identify a proton signal of the analyte (e.g., the proton on the chiral carbon, if present and resolved, or one of the methyl groups) that shows clear separation into two distinct signals upon addition of the CSA.
-
Carefully integrate both signals (Integral1 and Integral2).
-
Calculate the % ee using the formula: % ee = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100
-
Vibrational Circular Dichroism (VCD): The Absolute Configuration Confirmer
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that can not only determine enantiomeric purity but also unambiguously assign the absolute configuration (R/S) of a chiral molecule. T[1][14][15]his is a significant advantage over chromatographic methods, which typically require a known enantiomeric standard for configuration assignment.
Principle of VCD
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. E[16]nantiomers produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign. T[1][14]he experimental VCD spectrum is compared to a spectrum calculated from first principles using density functional theory (DFT). A match between the experimental and calculated spectra for a specific enantiomer confirms the absolute configuration of the sample.
[2][15]### Comparative Analysis
To aid in selecting the most appropriate technique, the following table summarizes the key performance characteristics of each method.
| Feature | Chiral HPLC | Chiral GC | NMR with CSA | Vibrational Circular Dichroism (VCD) |
| Primary Application | Quantitative % ee | Quantitative % ee | Quantitative % ee | Absolute Configuration & % ee |
| Resolution | High to Very High | Very High | Low to Moderate | N/A (Spectroscopic) |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Low (mg/mL) | Moderate (mg/mL) |
| Analysis Time | 10-30 min | 15-45 min | 5-15 min | 1-4 hours (plus calculation time) |
| Sample Prep | Simple dissolution | Simple dilution | Simple mixing | Simple dissolution |
| Key Advantage | Robustness, versatility | Highest resolution | No separation needed | Determines absolute configuration |
| Key Limitation | Cost of chiral columns | Analyte must be volatile | Lower sensitivity, potential peak overlap | Requires computational resources |
Expert Recommendations
-
For Routine Quality Control and High-Throughput Screening: Chiral HPLC is the undisputed method of choice. Its balance of speed, resolution, and robustness makes it ideal for process monitoring and batch release testing.
-
For High-Purity Samples (>99.5% ee): Chiral GC often provides the superior resolution needed to accurately quantify very small amounts of the minor enantiomer.
-
For Rapid, Low-Throughput Analysis without Method Development: NMR with a chiral solvating agent can be a quick and effective solution, provided a suitable CSA is available and sufficient sample concentration can be achieved.
-
When the Absolute Configuration is Unknown or Needs Confirmation: Vibrational Circular Dichroism (VCD) is the definitive technique. It provides an unambiguous assignment of the R/S configuration, which is crucial for novel compound characterization and regulatory submissions.
[17]The selection of an analytical method should always be guided by the specific requirements of the project. By understanding the fundamental principles and practical considerations of each technique, researchers can confidently and accurately assess the enantiomeric purity of this compound, ensuring the quality and efficacy of their final products.
References
- ABSOLUTE CONFIGUR
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe.
- Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC.
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Labor
- Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed.
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
- Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed.
- NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | Request PDF - ResearchG
- Importance of molecular symmetry for enantiomeric excess recognition by NMR - medi
- A Guide to the Analysis of Chiral Compounds by GC.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
- Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR - SciSpace.
- (PDF)
- Chiral Drug Analysis in Forensic Chemistry - PMC - NIH.
- Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC - NIH.
- A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentr
- Chiral HPLC Separ
- Contemporary Analysis of Chiral Molecules | LCGC Intern
- Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl)
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC - NIH.
Sources
- 1. biotools.us [biotools.us]
- 2. americanlaboratory.com [americanlaboratory.com]
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- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. researchgate.net [researchgate.net]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. scispace.com [scispace.com]
- 13. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
